2-Thiophen-2-YL-cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
2-thiophen-2-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQRPGJTEUOBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Thiophen-2-YL-cyclopropanecarboxylic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclopropane ring fused with a thiophene moiety, which contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. It was found to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Evaluation in Cancer Cell Lines
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent reduction in cell viability:
- IC50 Value : 15 µM after 48 hours.
- The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
This dual mechanism highlights its potential as an effective anticancer agent.
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 10 |
| COX-2 | 20 |
This inhibition suggests potential applications in treating inflammatory diseases and pain management.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Binding Affinity : The thiophene ring enhances binding affinity to target proteins due to π-π stacking interactions.
- Covalent Bond Formation : The carboxylic acid group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Structural and Functional Analysis
Cyclopropane vs. Non-Cyclopropane Scaffolds: The cyclopropane ring in the target compound introduces high ring strain, which can enhance reactivity and binding affinity in biological systems compared to non-cyclopropane analogs like Thiophene-2-carboxylic acid .
Positional Isomerism :
- 5-Cyclopropyl-2-thiophenecarboxylic acid shares the same molecular formula and mass as the target compound but differs in substituent placement (cyclopropyl at thiophene C5 vs. cyclopropane fused at C2). This positional variation may lead to differences in electronic distribution and steric effects .
Ring Substitutions :
- 2-(Thiophen-3-yl)oxolane-2-carboxylic acid replaces the cyclopropane with an oxolane ring, introducing oxygen into the structure. This could improve solubility but reduce strain-related reactivity .
Linker Modifications :
- 1-(Thiophen-2-ylmethyl)cyclopropane-1-carboxylic acid incorporates a methylene bridge between the thiophene and cyclopropane, increasing conformational flexibility. This may broaden its applicability in drug design but reduce binding specificity compared to the target compound .
Q & A
Q. What are the common synthetic routes for 2-Thiophen-2-YL-cyclopropanecarboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclopropanation of thiophene derivatives via transition-metal-catalyzed reactions or [2+1] cycloadditions. For example, a thiophene-substituted alkene can react with diazo compounds under rhodium catalysis to form the cyclopropane ring. Key parameters include temperature control (0–25°C), solvent choice (e.g., dichloromethane or THF), and catalyst loading (1–5 mol% Rh₂(OAc)₄). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product in >90% purity .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring integration (e.g., characteristic triplet for cyclopropane protons at δ 1.2–1.8 ppm) and thiophene aromaticity.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₈O₂S: calculated 168.0248, observed 168.0245).
- X-ray Crystallography : Resolves spatial conformation; SHELX software is widely used for structure refinement, particularly for resolving torsional angles between the thiophene and cyclopropane moieties .
Q. What safety precautions are necessary when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition into CO, CO₂, or sulfur oxides .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals like B3LYP or M06-2X (6-311++G(d,p) basis set) calculates frontier molecular orbitals (HOMO/LUMO), charge distribution, and aromatic stabilization. For example, the thiophene ring’s electron-rich nature increases HOMO density, influencing reactivity in electrophilic substitutions. Validation against experimental UV-Vis or IR spectra is essential to address discrepancies .
Q. What strategies optimize the synthesis of bioactive derivatives (e.g., anti-inflammatory agents)?
Introduce substituents via esterification or amidation at the carboxylic acid group. For instance:
- Ester Derivatives : React with alkyl halides (K₂CO₃, DMF, 60°C) to improve membrane permeability.
- Amide Derivatives : Couple with amines using EDCl/HOBt. Biological screening (e.g., COX-2 inhibition assays) identifies active candidates. Derivatives with hydroxypropoxy groups show enhanced anti-inflammatory activity in murine models .
Q. How can crystallographic data resolve contradictions in molecular geometry predictions?
X-ray diffraction may reveal nonplanar conformations between the cyclopropane and thiophene rings, conflicting with DFT-optimized planar models. SHELXL refinement protocols (e.g., TWIN/BASF commands) address twinning or low-resolution issues in small crystals. Multi-temperature crystallography (100–300 K) further validates thermal motion effects .
Q. What methodologies assess environmental persistence or ecotoxicity?
- Biodegradability : OECD 301F tests measure aerobic degradation in activated sludge.
- Aquatic Toxicity : Daphnia magna 48-hour EC₅₀ assays (OECD 202) evaluate acute effects.
- Analytical Monitoring : LC-MS/MS quantifies environmental residues (detection limit: 0.1 ppb). Preliminary data suggest moderate persistence (t₁/₂ ~30 days in water) .
Q. How do steric effects from the cyclopropane ring influence regioselectivity in reactions?
The cyclopropane’s strain (∼27 kcal/mol) directs electrophiles to the thiophene’s α-position. For example, bromination with NBS in CCl₄ yields 5-bromo-2-thiophen-2-YL-cyclopropanecarboxylic acid due to steric shielding at the β-position. Kinetic studies (NMR monitoring) and transition-state modeling (DFT) corroborate this selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
